molecular formula C9H18N2 B1296625 3-(Hexylamino)propanenitrile CAS No. 55490-85-2

3-(Hexylamino)propanenitrile

Cat. No. B1296625
CAS RN: 55490-85-2
M. Wt: 154.25 g/mol
InChI Key: IBFRLHYBIOCBTE-UHFFFAOYSA-N
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Description

3-(Hexylamino)propanenitrile is a chemical compound with the molecular formula C9H18N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-(Hexylamino)propanenitrile can be achieved from Hexylamine and Acrylonitrile . It can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .


Molecular Structure Analysis

The molecular structure of 3-(Hexylamino)propanenitrile is represented by the InChI code: 1S/C9H18N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-6,8-9H2,1H3 .


Physical And Chemical Properties Analysis

3-(Hexylamino)propanenitrile is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Degradation in Micro-electrolysis Systems

A study by Lai et al. (2013) explored the degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using a Fe(0)/GAC micro-electrolysis system. This study is significant as it helps understand the environmental fate and potential remediation of nitrile compounds.

Intramolecular Hydrogen Bonds Study

Fernández et al. (1992) conducted a theoretical study on various nitriles, including 3-amino-propanenitrile, focusing on intramolecular hydrogen bonds and anomeric effects. This research contributes to the fundamental understanding of nitrile chemistry.

Enantioselective Transesterification

Liu et al. (2016) studied the enantioselective transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by lipase under ultrasound irradiation. This work is crucial for synthesizing chiral building blocks in pharmaceuticals.

Phase Equilibria Studies

Research by Domańska and Marciniak (2007) on phase equilibria of amine and nitrile mixtures, including propanenitrile, informs on the thermodynamic properties relevant for industrial separations.

Schiff Base Complexes in Catalysis

A study by Naeimi and Moradian (2006) described the use of Schiff base complexes for the conversion of epoxides to β-hydroxy nitriles, highlighting a potential application in synthesizing biologically active molecules.

Spectroscopy of Fenproporex

Fleming et al. (2011) recorded infrared, Raman, and surface-enhanced Raman scattering spectra of fenproporex, a compound structurally related to 3-(Hexylamino)propanenitrile, contributing to the analytical chemistry of such compounds.

Enantioselective Transesterification in Liquid CO2

Zhang et al. (2018) reported on the transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile in liquid carbon dioxide, showcasing an environmentally friendly solvent system for chiral synthesis.

Safety And Hazards

The safety information for 3-(Hexylamino)propanenitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(hexylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRLHYBIOCBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339674
Record name 3-(Hexylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexylamino)propanenitrile

CAS RN

55490-85-2
Record name 3-(Hexylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55490-85-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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